molecular formula C4H8N4S B1268080 3-Amino-1-methyl-5-methylthio-1,2,4-triazole CAS No. 84827-78-1

3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Cat. No. B1268080
CAS RN: 84827-78-1
M. Wt: 144.2 g/mol
InChI Key: GHBGCSIFUKEXTC-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-methylthio-1,2,4-triazole is a compound that, when condensed with chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde, yields triazole derived Schiff base ligands . It is an efficient electrolyte additive in dye-sensitized solar cells .


Synthesis Analysis

3-Amino-5-methylthio-1H-1,2,4-triazole has been used in the synthesis of heterocyclic disperse azo dyes based on 8-hydroxyquinoline . Additionally, it has been involved in the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .


Molecular Structure Analysis

The molecular formula of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole is C4H8N4S . Its molecular weight is 144.20 g/mol . The InChI string is InChI=1S/C4H8N4S/c1-8-4(9-2)6-3(5)7-8/h1-2H3, (H2,5,7) .


Chemical Reactions Analysis

3-Amino-5-methylthio-1H-1,2,4-triazole can condense with chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde to yield triazole derived Schiff base ligands .


Physical And Chemical Properties Analysis

The compound has a melting point of 130-133 °C . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 144.04696745 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Disperse Azo Dyes

3-Amino-5-methylthio-1H-1,2,4-triazole has been used in the synthesis of heterocyclic disperse azo dyes based on 8-hydroxyquinoline .

Electrolyte Additive in Dye Sensitized Solar Cells

This compound is an efficient electrolyte additive in dye-sensitized solar cells . It helps to improve the efficiency of these solar cells.

Synthesis of Triazole Derived Schiff Base Ligands

3-Amino-5-methylthio-1H-1,2,4-triazole, on condensation with chloro-, bromo- and nitro-substituted 2-hydroxybenzaldehyde, yields triazole derived Schiff base ligands . These ligands have various applications in coordination chemistry and catalysis.

Synthesis of 1,2,4-Triazole-Containing Scaffolds

This compound is used in the synthesis of 1,2,4-triazole-containing scaffolds . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Organelle-Specific Perturbant

3-Amino-1,2,4-triazole has been used as an organelle-specific perturbant in human embryonic kidney (HEK293T) cells . This allows researchers to study the function and behavior of specific organelles within the cell.

Histidine Biosynthesis Inhibitor

This compound is used as a histidine biosynthesis inhibitor in medium for screening co-transformants from yeast two-hybrid interactions . This helps in the study of protein-protein interactions in yeast cells.

Preservation of Midgut Sample from Honey Bee

3-Amino-1,2,4-triazole has been used for the preservation of midgut sample from honey bee . This helps in the study of the digestive system of honey bees and the impact of various factors on their health.

Determination of Tryptophan in Proteins

This compound has been used for the determination of tryptophan in proteins . This allows researchers to study the structure and function of proteins.

properties

IUPAC Name

1-methyl-5-methylsulfanyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-8-4(9-2)6-3(5)7-8/h1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBGCSIFUKEXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335078
Record name 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-methyl-5-methylthio-1,2,4-triazole

CAS RN

84827-78-1
Record name 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84827-78-1
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Synthesis routes and methods

Procedure details

At 0°, 6.5 grams of methyl hydrazine was added dropwise to a stirred suspension of 20.0 grams (0.137 mole) dimethyl cyanodithioimidocarbonate in 35 ml of acetonitrile. A yellow solution immediately formed after the addition followed by precipitation of a white solid. The ice bath was removed, and upon warming to room temperature a yellow solution formed which was stirred at room temperature overnight. After stirring overnight, a solid precipitated which was filtered, washed with cold acetonitrile, followed by 1-chlorobutane, yield 8.5 grams, m.p. 104°-109°. The literature [Journal of Organic Chemistry, 39, 1522 (1974)] reported a similar melting point of 103°-106° for the title compound, however, a different isomeric structure was assigned to the compound (5-amino-1-methyl-3-methylthio-1H-1,2,4-triazole). The assignment of 3-amino-1-methyl-5-methylthio-1H-1,2,4-triazole as the correct structure was verified by X-ray crystal structure analysis.
Name
methyl hydrazine
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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